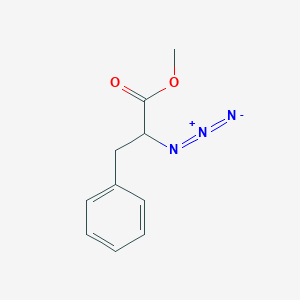

Methyl-2-Azido-3-phenylpropanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-azido-3-phenylpropanoate is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a phenylpropanoate backbone

Wissenschaftliche Forschungsanwendungen

Methyl 2-azido-3-phenylpropanoate has several applications in scientific research:

Wirkmechanismus

Mode of Action

The azido group in Methyl 2-azido-3-phenylpropanoate can undergo a variety of reactions, including reduction, substitution, and cycloaddition . These reactions can lead to changes in the structure and function of the target molecules. For instance, α-azido ketones, a class of compounds similar to Methyl 2-azido-3-phenylpropanoate, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Biochemical Pathways

Azido sugars, which are structurally similar, have been used for metabolic labeling of glycans, enabling their visualization in cells and organisms . This suggests that azido compounds like Methyl 2-azido-3-phenylpropanoate could potentially be incorporated into biochemical pathways in a similar manner.

Result of Action

Azido compounds are known to be mutagenic and can damage dna, potentially increasing the risk of developing cancer .

Biochemische Analyse

Biochemical Properties

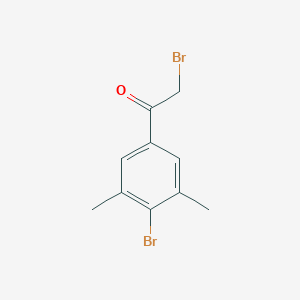

Methyl 2-azido-3-phenylpropanoate has been observed to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . It interacts with enzymes such as N-bromosuccinimide (NBS), which initiates a free radical reaction . The compound’s benzylic position can undergo resonance stabilization, making it a key player in these biochemical reactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl 2-azido-3-phenylpropanoate involves its interaction with enzymes like NBS. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide . This mechanism illustrates how Methyl 2-azido-3-phenylpropanoate exerts its effects at the molecular level.

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-azido-3-phenylpropanoate can be synthesized from DL-phenylalanine methyl ester hydrochloride . The synthesis involves the reaction of the ester with sodium azide in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. The reaction typically takes several days to complete .

Industrial Production Methods

While specific industrial production methods for methyl 2-azido-3-phenylpropanoate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-azido-3-phenylpropanoate undergoes various chemical reactions, including:

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes.

Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.

Amines: Formed from the reduction of the azido group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-azido-3-phenylpropanoate can be compared with other similar compounds such as:

Ethyl 2-azido-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

2-Methyl-3-phenylpropanoic acid: Lacks the azido group but has a similar phenylpropanoate backbone.

2-Methyl-3-phenyl-1-propanol: Contains a hydroxyl group instead of an azido group.

The uniqueness of methyl 2-azido-3-phenylpropanoate lies in its azido group, which imparts distinct reactivity and potential for diverse applications in scientific research .

Eigenschaften

IUPAC Name |

methyl 2-azido-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQGNNRTRLTMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)

![methyl 3-({[(4-ethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2411407.png)

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)

![2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)